molecular formula C8H16N2O2 B2488321 2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one CAS No. 670252-63-8

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one

Cat. No. B2488321
Key on ui cas rn: 670252-63-8
M. Wt: 172.228
InChI Key: YPAMIIMNNUTKJN-UHFFFAOYSA-N
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Patent
US07473688B2

Procedure details

7H-Indolo[2,1-a][2]benzazepine-10-carboxamide, 13-cyclohexyl-N-[(dimethylamino)sulfonyl]-6-[[4-(2-hydroxy-2-methyl-l-oxopropyl)-1-piperazinyl]carbonyl]-3-methoxy-. To a solution of tert-butyl piperazine-1-carboxylate (372 mg, 2.0 mmol), 2-hydroxy-2-methylpropanoic acid (229 mg, 2.2 mmol) and triethylamine (1.1 mL) in DMF (7 mL) was added HATU (988 mg, 2.6 mmol). The reaction mixture was stirred at rt for 2 h, then diluted with H2O, neutralized with 1N aqueous HCl (8 mL), concentrated, and the residue was partitioned between EtOAc and H2O. The organic phase was separated, washed with brine and concentrated to a white solid (1.1 g). The solid was dissolved into ClCH2CH2Cl (10 mL) and treated with trifluoroacetic acid (5 mL). The reaction mixture was stirred at rt for 2 h, and concentrated to yield crude 2-hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one (1.1 g) as yellow semi-solid.
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step Two
Quantity
229 mg
Type
reactant
Reaction Step Two
Name
Quantity
988 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C2C3=CC4C=CC(C(N)=O)=CC=4N3CC=CC=2C=CC=1.[N:22]1([C:28]([O:30]C(C)(C)C)=O)[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.[OH:35][C:36](C)([CH3:40])[C:37](O)=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl>CN(C=O)C.O.C(N(CC)CC)C>[OH:35][C:36]([CH3:40])([CH3:37])[C:28]([N:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1)=[O:30] |f:3.4|

Inputs

Step One
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)N
Step Two
Name
Quantity
372 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
229 mg
Type
reactant
Smiles
OC(C(=O)O)(C)C
Name
Quantity
988 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid (1.1 g)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved into ClCH2CH2Cl (10 mL)
ADDITION
Type
ADDITION
Details
treated with trifluoroacetic acid (5 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(=O)N1CCNCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 319.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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